![molecular formula C18H18BrN5O B6436849 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2549014-98-2](/img/structure/B6436849.png)
6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of bromine and pyrazine in the compound suggests that it might have been designed for some specific chemical or biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline core provides a rigid, planar structure, while the piperidine and pyrazine groups add additional rings to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the presence of the bromine atom. Bromine atoms are often used in organic synthesis as they can be easily replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the overall distribution of electrons within the molecule .Scientific Research Applications
Antimicrobial Features
This compound has been studied for its antimicrobial features . The study involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo . The synthesized compounds were elucidated on the basis of different spectral data .
EGFR and HER2 Inhibitory Activity
The compound has been evaluated for its Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitory activity . In a study, candidates were compared to Lapatinib, a known EGFR and HER2 inhibitor .
Cytotoxicity Against Cancer Cell Lines
The compound has shown cytotoxic efficacy against AU-565 cell line (IC 50 = 1.54 µM) relative to Lapatinib (IC 50 = 0.48 µM), and superior cytotoxicity towards MDA-MB-231 (IC 50 = 2.67 and 1.75 µM, respectively) in comparison to Lapatinib (IC 50 = 9.29 µM) .
VEGFR-2 Inhibitory Activity
The compound has been tested for its Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitory activity . Some derivatives of the compound exhibited remarkable inhibition (IC 50 = 79.80, 50.22 and 78.02 nM, respectively) relative to Sorafenib (IC 50 = 51.87 nM), a known VEGFR-2 inhibitor .
Cytotoxicity Against HepG2 and HCT-116
The compound has shown superior cytotoxicity against HepG2, HCT-116 especially 13a (IC 50 = 17.51 and 5.56 µM, respectively) and 14c (IC 50 = 10.40 and 3.37 µM, respectively) compared to Sorafenib (IC 50 = 19.33 and 6.82 µM, respectively) .
Mechanism of Action
Target of Action
The primary targets of 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline are EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation .
Pharmacokinetics
The compound’s interaction with its targets suggests it is able to reach and interact with its targets within the cell, indicating some degree of bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. This is achieved through the inhibition of EGFR and HER2, key proteins in these processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAXSSNBRJRIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.